3-[1-(4-bromophenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
Overview
Description
3-[1-(4-bromophenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid is an organic compound that belongs to the class of pyrrole derivatives This compound features a pyrrole ring substituted with a 4-bromophenyl group and a 4-methoxyphenyl group, along with a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(4-bromophenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Substitution Reactions:
Formation of the Propanoic Acid Moiety:
Industrial Production Methods: In an industrial setting, the synthesis might be optimized for higher yields and purity. This could involve the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium thiolate (NaSR) under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted phenyl derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structural features.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Biological Activity: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry:
Material Science:
Agriculture: Possible use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 3-[1-(4-bromophenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it may bind to specific receptors or enzymes, altering their activity. The presence of the bromophenyl and methoxyphenyl groups can influence its binding affinity and specificity.
Molecular Targets and Pathways:
Receptors: Potential binding to G-protein coupled receptors (GPCRs) or nuclear receptors.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Comparison with Similar Compounds
3-[1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid: Similar structure but with a chlorine atom instead of bromine.
3-[1-(4-bromophenyl)-5-(4-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness:
Bromine Substitution: The presence of the bromine atom can significantly affect the compound’s reactivity and biological activity compared to its chlorine or hydroxy analogs.
Methoxy Group: The methoxy group can influence the compound’s solubility and interaction with biological targets.
This detailed overview provides a comprehensive understanding of 3-[1-(4-bromophenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-[1-(4-bromophenyl)-5-(4-methoxyphenyl)pyrrol-2-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3/c1-25-18-10-2-14(3-11-18)19-12-8-17(9-13-20(23)24)22(19)16-6-4-15(21)5-7-16/h2-8,10-12H,9,13H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSNJSCMBSFJOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)Br)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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